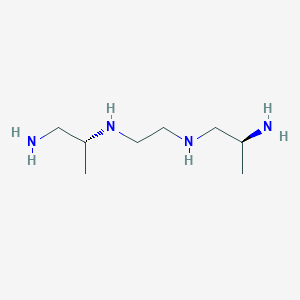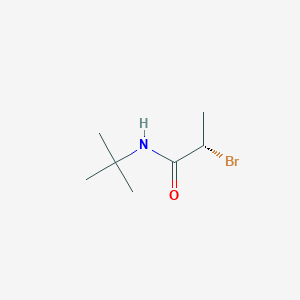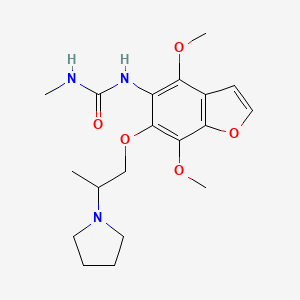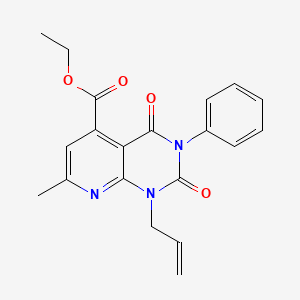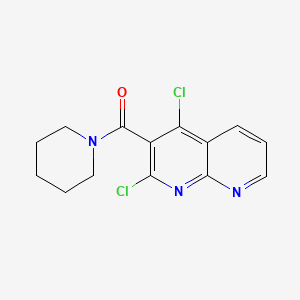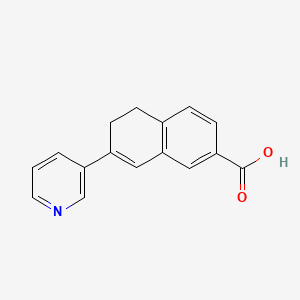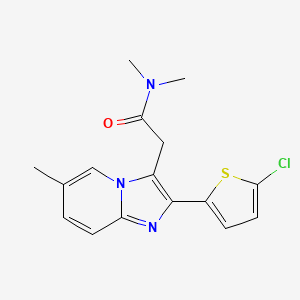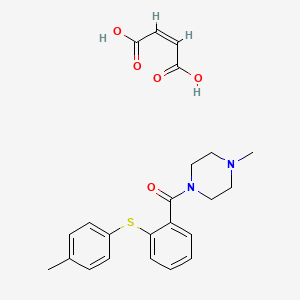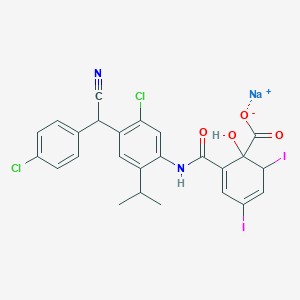
Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate is a synthetic compound known for its anthelmintic and antiparasitic properties. It is commonly used in veterinary medicine to treat and control parasitic infections in livestock, particularly in sheep and cattle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate involves multiple steps, including the formation of the core benzamide structure and subsequent functionalization. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 3,5-diiodosalicylic acid with aniline derivatives under controlled conditions to form the benzamide core.
Functionalization: The benzamide core is then functionalized with chlorophenyl and cyanomethyl groups through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring of reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and cyanomethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting oxidative phosphorylation in parasites. This mechanism involves the uncoupling of mitochondrial oxidative phosphorylation, leading to a disruption in ATP production and ultimately causing the death of the parasite . The molecular targets include enzymes involved in the mitochondrial electron transport chain .
Comparison with Similar Compounds
Similar Compounds
Niclosamide: Another salicylanilide compound with similar antiparasitic properties.
Oxyclozanide: Used for the treatment of liver flukes in livestock.
Rafoxanide: Effective against a broad spectrum of parasitic infections.
Uniqueness
Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate is unique due to its specific molecular structure, which provides a high degree of efficacy against certain parasites while minimizing toxicity to the host . Its dual chlorophenyl and cyanomethyl functional groups contribute to its potent antiparasitic activity .
Properties
CAS No. |
84604-66-0 |
|---|---|
Molecular Formula |
C25H19Cl2I2N2NaO4 |
Molecular Weight |
759.1 g/mol |
IUPAC Name |
sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-propan-2-ylphenyl]carbamoyl]-1-hydroxy-4,6-diiodocyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C25H20Cl2I2N2O4.Na/c1-12(2)16-9-17(18(11-30)13-3-5-14(26)6-4-13)20(27)10-21(16)31-23(32)19-7-15(28)8-22(29)25(19,35)24(33)34;/h3-10,12,18,22,35H,1-2H3,(H,31,32)(H,33,34);/q;+1/p-1 |
InChI Key |
SQQSYDFGSDWOSA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1NC(=O)C2=CC(=CC(C2(C(=O)[O-])O)I)I)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


